molecular formula C29H34ClFN4O5 B606509 CB-6644 CAS No. 2316817-88-4

CB-6644

货号 B606509
CAS 编号: 2316817-88-4
分子量: 573.0624
InChI 键: VYCOZEBCSAQCES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CB-6644 is a selective inhibitor of the RUVBL1/2 complex with anti-cancer activity . It blocks the ATPase activity of RUVBL1/2 with an IC50 of 15 nM . It has been found to have anti-cancer activity in both in vitro and in vivo studies .


Molecular Structure Analysis

The molecular formula of CB-6644 is C29H34ClFN4O5 . Its molecular weight is 573.06 . The exact mass is 572.22 .


Physical And Chemical Properties Analysis

CB-6644 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at -20°C under nitrogen .

科学研究应用

  1. CB-6644 是 RUVBL1/2 复合物的一个变构小分子抑制剂,该复合物参与各种细胞过程,包括染色质重塑和基因表达调控。RUVBL 蛋白与肿瘤发生有很强的关联,它们的过度表达与多种癌症类型的肿瘤生长和预后不良相关 (Assimon et al., 2019)

  2. CB-6644 与癌细胞中的 RUVBL1/2 复合物特异性相互作用,导致细胞死亡。药物获得性耐药细胞克隆显示 RUVBL1 或 RUVBL2 中的氨基酸突变,表明细胞杀伤效应是 RUVBL1/2 结合的直接结果 (Assimon et al., 2019)

  3. 在急性髓性白血病和多发性骨髓瘤的异种移植模型中,CB-6644 显著减少肿瘤生长而没有明显毒性,展示了它在癌症治疗中的治疗潜力 (Assimon et al., 2019)

属性

IUPAC Name

5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClFN4O5/c1-5-40-24-14-21(31)20(30)13-19(24)27(37)32-17-29(2,3)15-25(36)33-26-23(16-39-4)34-12-8-10-18-9-6-7-11-22(18)35(34)28(26)38/h6-7,9,11,13-14H,5,8,10,12,15-17H2,1-4H3,(H,32,37)(H,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCOZEBCSAQCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N3CCCC4=CC=CC=C4N3C2=O)COC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137333455

Citations

For This Compound
10
Citations
VA Assimon, Y Tang, JD Vargas, GJ Lee… - ACS chemical …, 2019 - ACS Publications
… Through biochemical and cellular characterization and in vivo efficacy studies, we identified CB-6644 as a potent and selective inhibitor of the RUVBL1/2 complex that offers a …
Number of citations: 51 pubs.acs.org
F Sun, X Wang, J Hu, J Liu, X Wang, W Jia, Z Yu, L Gao… - Oncogene, 2022 - nature.com
… We have shown evidence here that blocking RUVBL1 by its inhibitor, CB-6644, recovered the inhibitory effects of enzalutamide to ENZR tumors, and that co-treatment of CB-6644 and …
Number of citations: 5 www.nature.com
R Zhang, CY Cheung, SU Seo, H Liu… - Frontiers in …, 2021 - frontiersin.org
… We found that CB-6644 when added at a final concentration of 1 μM to the culture medium, similar to Ruvbl2 siRNAs, profoundly repressed Nos2 gene expression and NO production in …
Number of citations: 7 www.frontiersin.org
A Guida, I Simeone, D Papini, A Giovannini… - Digestive and Liver …, 2023 - Elsevier
… Inhibition of RuvBL1 activity by CB-6644 increased PPARalpha transcriptional activity in … -12 cells was completely abrogated by RuvBL1 inhibition with CB-6644. Finally, Pten hep-/− …
Number of citations: 2 www.sciencedirect.com
M Li, L Yang, S Pokharel, A Chan, N Mattson, Q Liu… - Cancer Research, 2022 - AACR
… Based on these observations, we rationalized a combinational approach to block the oncogenic MYC signaling via simultaneously targeting RUVBL1 (by CB-6644; inhibits RUVBL1’s …
Number of citations: 0 aacrjournals.org
T Link, Z Saberi, S Handa, S Huang, A Kona… - The FASEB …, 2021 - Wiley Online Library
… For example, the small molecules Sorafenib and CB-6644 were recently reported to inhibit the ATPase activity of the RUVBL1/2 complex. With further optimizations and testing, these …
Number of citations: 0 faseb.onlinelibrary.wiley.com
I Simeone, A Guida, S Polvani, E Ceni… - Journal of …, 2023 - postersessiononline.eu
… RuvBL1 was targeted by RNAi or by inhibitor CB-6644. Metabolomics analysis was performed by untargeted GC/MS or by 13C-glucose and 13C-glutamine metabolic tracing. OXPHOS …
Number of citations: 0 www.postersessiononline.eu
A Guida, I Simeone, S Polvani, G Dragoni… - Digestive and Liver …, 2023 - Elsevier
… Moreover, promoter reporter experiments revealed that inhibition of RuvBL1 activity by CB-6644 increases PPARalpha transcriptional activity in AML-12 hepatocytic cell line. Next, MS …
Number of citations: 3 www.sciencedirect.com
I Simeone, A Guida, S Polvani, E Ceni, D Bani… - Digestive and Liver …, 2023 - Elsevier
… RuvBL1 targeting by RNAi or by the selective inhibitor CB-6644 significantly impaired OXPHOS and ATP production in a dose- and time-dependent manner in AML-12, Hepa1-6, Huh7, …
Number of citations: 3 www.sciencedirect.com
F Tovoli, V Dadduzio, S De Lorenzo, L Rimassa… - Digestive and Liver …, 2023 - Elsevier
… Inhibition of RuvBL1 activity by CB- 6644 increased … abrogated by RuvBL1 in- hibition with CB-6644. Finally, Pten hep-/ … Inhibition of RuvBL1 activity by CB- 6644 increased PPARalpha …
Number of citations: 2 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。